BENGHE Foundational & Exploratory

Check Availability & Pricing

Discovery and synthesis of Tirbanibulin (KX2-
391)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tirbanibulin

Cat. No.: B1683773

An In-depth Technical Guide to the Discovery and Synthesis of Tirbanibulin (KX2-391)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirbanibulin (formerly KX2-391), marketed as Klisyri®, is a first-in-class topical medication
approved by the FDA in December 2020 for the treatment of actinic keratosis (AK) on the face
or scalp.[1][2] It represents a significant advancement in dermatology with its novel dual
mechanism of action and short treatment duration.[3][4] Tirbanibulin is a synthetic, small-
molecule inhibitor that uniquely targets both Src kinase signaling and tubulin polymerization,
leading to potent anti-proliferative and pro-apoptotic effects on the atypical keratinocytes
characteristic of AK.[1][5][6] This technical guide provides a comprehensive overview of the
discovery, synthesis, mechanism of action, and key experimental data related to Tirbanibulin.

Discovery and Rationale

The development of Tirbanibulin stemmed from a rational drug design strategy aimed at
creating a highly selective protein tyrosine kinase inhibitor.[7][8] Unlike most kinase inhibitors
that compete with ATP at its highly conserved binding site, the discovery program for
Tirbanibulin focused on targeting the more structurally diverse peptide substrate binding site
of Src kinase.[7][9][10] This approach was hypothesized to yield greater selectivity and a more
favorable side-effect profile.[11]
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The discovery process involved an iterative cycle of molecular modeling, chemical synthesis,
and biological testing of proof-of-concept compounds.[7][8][12] This strategy led to the
identification of KX2-391 as a potent, non-ATP competitive Src inhibitor.[13] Subsequent
mechanism of action studies revealed a second, equally important activity: the inhibition of
tubulin polymerization, classifying Tirbanibulin as a dual-action agent.[7][14]
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Caption: Iterative workflow for the discovery of Tirbanibulin.

Chemical Synthesis

The synthesis of Tirbanibulin (N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-
yllacetamide) has been described in the chemical literature. A representative synthetic route is
outlined below. The process involves a key Suzuki coupling reaction to form the central biaryl
core, followed by elaboration of the acetamide side chain.[13]

Synthetic Scheme:

o Ether Formation: Alkylation of a protected chloropyridine derivative with 4-bromophenol to
form the corresponding ether intermediate.[13]

e Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction between the ether
intermediate and a pyridyl boronic acid to construct the core phenyl-pyridine structure.[13]

» Side Chain Installation and Amidation: A multi-step sequence involving the substitution of a
leaving group on the pyridine ring with deprotonated acetonitrile, followed by acid treatment
and subsequent amidation with benzylamine at elevated temperatures to yield the final
Tirbanibulin product.[13]
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Tirbanibulin Synthesis Workflow
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Caption: Key steps in the chemical synthesis of Tirbanibulin.

Mechanism of Action
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Tirbanibulin exerts its anti-proliferative effects through a dual mechanism, targeting two
distinct and critical cellular components.[1][15]

e Src Kinase Inhibition: Tirbanibulin is a non-ATP competitive inhibitor that binds to the
peptide substrate binding site of Src, a non-receptor tyrosine kinase.[1][5] Src kinase is a
proto-oncogene that, when activated, promotes downstream signaling pathways involved in
cell proliferation, migration, survival, and angiogenesis.[16][17] By blocking this site,
Tirbanibulin prevents the phosphorylation of Src substrates, effectively downregulating
these oncogenic pathways.[5][17]

e Tubulin Polymerization Inhibition: Tirbanibulin binds reversibly to the colchicine-binding site
on B-tubulin.[5][17] This action disrupts microtubule dynamics, inhibiting the formation of the
mitotic spindle.[3][16] The consequence is an arrest of proliferating cells in the G2/M phase
of the cell cycle, ultimately leading to apoptosis (programmed cell death) through
mechanisms including caspase-3 stimulation and the upregulation of p53.[2][18][19] The
reversibility of its binding to tubulin is thought to contribute to its favorable local tolerability
profile compared to irreversible tubulin inhibitors.[5]

Tirbanibulin Dual Mechanism of Action
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Caption: Dual signaling pathways inhibited by Tirbanibulin.

Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity (Glso)

The growth inhibitory (Glso) concentrations of Tirbanibulin have been determined across a
range of human cancer cell lines, demonstrating potent activity at low nanomolar

concentrations.

Cell Line Cancer Type Glso (nM) Reference(s)
Hepatocellular

Huh7 ) 9 [9][20]
Carcinoma
Hepatocellular

PLC/PRF/5 ] 13 [9][20]
Carcinoma

HT29 Colon Cancer 23 [7]
Hepatocellular

Hep3B ] 26 [9][20]
Carcinoma
Engineered

SYF/c-Src527F _ 39 [9][20]
Fibroblasts
Hepatocellular

HepG2 ) 60 [9][20]
Carcinoma

Human Keratinocytes Primary Cells <50 [19]

Table 2: Clinical Pharmacokinetics (Topical
Administration)

Pharmacokinetic parameters were assessed following topical application of Tirbanibulin 1%
ointment for 5 consecutive days. Systemic exposure is low.[21]
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Application to Face

Application to

Parameter Reference(s)
(25 cm?) Scalp (25 cm?)
Mean Cmax 0.34 £ 0.30 ng/mL 0.18 £ 0.10 ng/mL [1][21]
Mean AUC24 5.0 £ 3.9 h x ng/mL 3.2+ 1.9 hxng/mL [1][21]
Median Tmax ~7 hours ~7 hours [1][21]
Steady State
) By 72 hours By 72 hours [1][21]

Achieved
Plasma Protein

o 88% 88% [1]
Binding
Half-life ~4 hours ~4 hours [1]

Table 3: Phase lll Clinical Efficacy in Actinic Keratosis

(Day 57)

Two identical, randomized, double-blind, vehicle-controlled trials (Trial 1 and Trial 2)

established the efficacy of Tirbanibulin for AK.[22]

Trial 1: Trial 1: Trial 2: Trial 2:
- I . . I . Reference(s

Outcome Tirbanibulin  Vehicle Tirbanibulin  Vehicle

(n=175) (n=176) (n=178) (n=173)
Complete
Clearance 44% 5% 54% 13% [22][23][24]
(100%)
Partial
Clearance 68% 16% 76% 20% [22]
(=275%)

47% (of those 47% (of those
Recurrence ] ]

with complete  N/A with complete  N/A [23][25]
at 1 Year

clearance) clearance)
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Key Experimental Protocols
Cell Proliferation | Growth Inhibition (Glso) Assay

e Cell Culture: Human cancer cell lines (e.g., Huh7, HT29) are cultured in appropriate media
and conditions.

Plating: Cells are seeded into 96-well microtiter plates at a predetermined density and
allowed to attach overnight.

Treatment: The following day, the culture medium is replaced with fresh medium containing
serial dilutions of Tirbanibulin or a vehicle control (e.g., DMSO).

Incubation: Plates are incubated for a specified period (e.g., 72 hours) to allow for cell
proliferation.

Viability Assessment: Cell viability is measured using a colorimetric assay such as the
Sulforhodamine B (SRB) or MTT assay. The absorbance is read using a plate reader.

Data Analysis: The absorbance data is normalized to the vehicle control. The Glso value, the
concentration of the drug that causes 50% inhibition of cell growth, is calculated by plotting
the percentage of growth inhibition against the logarithm of the drug concentration and fitting
the data to a dose-response curve.[9][20]

Tubulin Polymerization Assay

» Reaction Mixture: Purified bovine tubulin protein is prepared in a polymerization buffer (e.qg.,
G-PEM buffer with GTP) and kept on ice to prevent spontaneous polymerization.

o Compound Addition: Test compounds (Tirbanibulin, positive control like paclitaxel, negative
control like DMSO) are added to the reaction mixture in a 96-well plate.[11]

e Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to
37°C. The temperature increase induces tubulin polymerization into microtubules.

e Monitoring: The assembly of microtubules is monitored by measuring the change in optical
density (absorbance) at 340 nm over time (e.g., every 30 seconds for 60 minutes).[11]
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o Data Analysis: The rate and extent of polymerization are determined from the absorbance
curves. Inhibition is observed as a reduction in the polymerization rate and/or the final
plateau of the absorbance curve compared to the vehicle control.

Phase lll Clinical Trial Protocol for Actinic Keratosis

o Study Design: Two identically designed, multicenter, randomized, double-blind, vehicle-
controlled, parallel-group studies were conducted.[22]

o Patient Population: Adult patients with four to eight clinically typical, visible, and discrete AK
lesions within a contiguous 25 cm? treatment area on the face or scalp.[22]

e Randomization: Patients were randomized in a 1:1 ratio to receive either Tirbanibulin 1%
ointment or a matching vehicle ointment.[24]

o Treatment Regimen: Patients self-applied the assigned ointment to the entire 25 cm2
treatment field once daily for five consecutive days.[22][24]

e Primary Endpoint: The primary efficacy endpoint was the percentage of patients with 100%
clearance (complete response) of AK lesions within the treatment area at Day 57.[22]

e Secondary Endpoint: The secondary endpoint was the percentage of patients achieving
partial clearance (=75% reduction from baseline) of AK lesions at Day 57.[22]

o Safety and Follow-up: Local skin reactions and adverse events were monitored throughout
the study. A 1-year follow-up was conducted to assess the recurrence of lesions in patients
who achieved complete clearance.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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